1-[(2-Methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[(2-Methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-[(2-Methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . Industrial production methods often utilize microwave-assisted synthesis to enhance yield and reduce reaction time . The reaction conditions usually involve the use of formic acid, iron powder, and ammonium chloride as additives .
Chemical Reactions Analysis
1-[(2-Methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while reduction can lead to the formation of amines .
Scientific Research Applications
1-[(2-Methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety allows it to bind to the active sites of enzymes, inhibiting their activity . This interaction can disrupt various biological pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
1-[(2-Methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structure, which allows for a wide range of biological activities. Similar compounds include:
- 2-ethyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-[(2-Methoxyethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
These compounds share the benzimidazole core but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C20H16N4O |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(2-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H16N4O/c1-13-11-19(22-16-8-4-6-10-18(16)25-2)24-17-9-5-3-7-15(17)23-20(24)14(13)12-21/h3-11,22H,1-2H3 |
InChI Key |
CFKHHQWPVFFKCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=CC=C4OC)C#N |
Origin of Product |
United States |
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